Cas no 196212-27-8 (1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene)

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene is a high-purity borylation reagent widely used in Suzuki-Miyaura cross-coupling reactions. Its key advantages include excellent stability under ambient conditions, facilitating handling and storage. The compound’s symmetrical structure and two boronate ester groups enhance reactivity in palladium-catalyzed transformations, enabling efficient synthesis of biaryl and conjugated systems. Its high selectivity and compatibility with diverse functional groups make it valuable in pharmaceutical and materials chemistry. The tetramethyl substitution on the dioxaborolane rings further improves solubility in organic solvents, ensuring consistent performance in complex synthetic routes. This reagent is particularly suited for applications requiring precise control over molecular architecture.
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene structure
196212-27-8 structure
商品名:1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
CAS番号:196212-27-8
MF:C18H28B2O4
メガワット:330.0345
MDL:MFCD09864185
CID:850721
PubChem ID:354333592

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene 化学的及び物理的性質

名前と識別子

    • 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
    • 4,4,5,5-Tetramethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
    • 1,3-Benzenediboronic Acid Bis(pinacol) Ester
    • 1,3-phenyldiboronic acid, bis(pinacol) ester
    • 1,3-Phenyldiboronic acid, pinacol ester
    • 4,4,5,5-Tetramethyl-2-[3-(tetramethyl-1,3,2-dioxa-borolan-2-yl)phenyl]-1,3,2-dioxaborolane
    • 1,3-Phenyldiboronic acid
    • AMTB190
    • benzene-1,3-diboronic acid pinacol ester
    • 1,3-Phenylenebis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 1,3-Phenylenediboronic Acid Pinacol Ester
    • 1,3-phenyldiboronic acid, bis(picol) ester
    • Benzene-1,3-diboronic acid, pinacol diester
    • 1,3-phenyldiboronic acid, bis(pinacol) ester AldrichCPR
    • 2,2'-(1,3-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
    • 4,4,5,5-tetramethyl-2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane
    • 1,3,2-Dioxaborolane, 2,2'-(1,3-phenylene)bis[4,4,5,5-tetramethyl-
    • 2,2'-(1,3-Phenylene)bis[4,4,5,5-tet
    • AKOS015960159
    • 1,3-phenyldiboronic acid bis(pinacol) ester
    • MFCD09864185
    • 1,3-Phenylenediboronic Acid Bis(pinacol) Ester
    • SCHEMBL1476213
    • 1,3-Benzenediboronic Acid Bis(pinacol) Ester(contains varying amounts of Anhydride)
    • LLQQCDJVSYEQQQ-UHFFFAOYSA-N
    • SY051168
    • 196212-27-8
    • SB74474
    • CS-W000894
    • DTXSID30656453
    • 2,2'-(1,3-Phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
    • 1,3-Phenyldiboronic acid bis(pinacol)ester
    • 1,3-phenyldiboronic acid, bis(pinacol) ester, AldrichCPR
    • 1,3-Benzenediboronic Acid Bispinacol Ester
    • B5070
    • 1,3-bis(4,4,5,5-tetramethyl-1, 3,2-dioxaborolan-2-yl)benzene
    • AS-2402
    • J-012687
    • MDL: MFCD09864185
    • インチ: 1S/C18H28B2O4/c1-15(2)16(3,4)22-19(21-15)13-10-9-11-14(12-13)20-23-17(5,6)18(7,8)24-20/h9-12H,1-8H3
    • InChIKey: LLQQCDJVSYEQQQ-UHFFFAOYSA-N
    • ほほえんだ: O1B(C2C([H])=C([H])C([H])=C(B3OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O3)C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

  • せいみつぶんしりょう: 330.21700
  • どういたいしつりょう: 330.2173697g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 24
  • 回転可能化学結合数: 2
  • 複雑さ: 415
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 36.9

じっけんとくせい

  • 色と性状: No data available
  • ゆうかいてん: 133.0 to 137.0 deg-C
  • ふってん: 430.9°C at 760 mmHg
  • フラッシュポイント: 214.4±24.0 °C
  • PSA: 36.92000
  • LogP: 2.28500

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene セキュリティ情報

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D954725-100g
2,2'-(1,3-Phenylene)bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]
196212-27-8 95+%
100g
$350 2024-06-07
Chemenu
CM136925-10g
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
196212-27-8 95%+
10g
$62 2023-01-09
Apollo Scientific
OR16636-5g
Benzene-1,3-diboronic acid, pinacol diester
196212-27-8 97%
5g
£36.00 2025-02-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050734-1g
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
196212-27-8 97%
1g
¥46 2023-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P61290-5g
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
196212-27-8
5g
¥396.0 2021-09-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1050734-100g
1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
196212-27-8 97%
100g
¥2600 2023-04-15
abcr
AB213765-100g
1,3-Phenyldiboronic acid bis(pinacol)ester; .
196212-27-8
100g
€670.40 2025-02-20
eNovation Chemicals LLC
Y1188848-25g
1,3-Phenylenediboronic Acid Bis(pinacol) Ester
196212-27-8 98%
25g
$275 2023-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B854670-200mg
1,3-Benzenediboronic Acid Bis(pinacol) Ester
196212-27-8 98%
200mg
¥39.60 2022-09-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B854670-5g
1,3-Benzenediboronic Acid Bis(pinacol) Ester
196212-27-8 98%
5g
¥269.10 2022-09-29

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene 合成方法

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene 関連文献

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneに関する追加情報

1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

The compound 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene (CAS No. 196212-27-8) is a highly specialized organoboron compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which consists of a benzene ring substituted with two boron-containing groups at the 1 and 3 positions. The boron groups are part of a dioxaborolane ring system, specifically the 4,4,5,5-tetramethyl derivative.

The synthesis of 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene typically involves advanced organic synthesis techniques such as Suzuki-Miyaura coupling reactions or other cross-coupling methodologies. These methods allow for the precise attachment of the dioxaborolane groups onto the benzene ring. The choice of synthesis method depends on the specific requirements of the application and the desired purity of the final product.

One of the most notable applications of this compound is in the field of materials science and electronics. The presence of boron atoms in the molecule introduces unique electronic properties that make it suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other optoelectronic devices. Recent studies have demonstrated that 1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene can significantly enhance the efficiency and stability of these devices by acting as an electron transport layer or as a dopant in emissive layers.

In addition to its electronic applications, this compound has also found utility in medicinal chemistry and drug delivery systems. The boron-containing groups can act as bioactive moieties that interact with biological targets such as enzymes or receptors. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents with improved pharmacokinetic properties.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 196212-27-8. Quantum mechanical calculations have revealed that the dioxaborolane groups significantly influence the molecule's frontier molecular orbitals (FMOs), making it more susceptible to nucleophilic attack or redox reactions under specific conditions.

Furthermore, 196212-27-8 has been utilized as a precursor in the synthesis of more complex organoboron compounds with tailored functionalities. For instance, it has been employed in click chemistry reactions to construct larger molecular frameworks with potential applications in nanotechnology and biotechnology.

The environmental impact and sustainability aspects of this compound are also under scrutiny due to its increasing industrial relevance. Studies are being conducted to assess its biodegradability and eco-toxicological effects under various environmental conditions.

In conclusion, 196212-27-8, also known as 196212_008, is a versatile organoboron compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for researchers working in areas such as materials science、electronic devices、medicinal chemistry、and sustainable chemistry.

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Amadis Chemical Company Limited
(CAS:196212-27-8)1,3-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
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清らかである:99%
はかる:100g
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